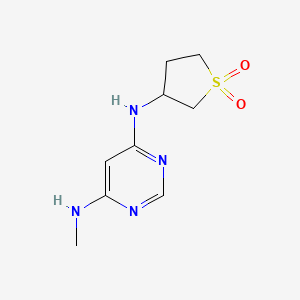

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Description

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a pyrimidine ring substituted with a methylamino group at the 6-position, linked via an amino bridge to a tetrahydrothiophene 1,1-dioxide moiety. Such compounds are of interest in medicinal chemistry and materials science due to their modular synthesis and diverse functionalization pathways .

Properties

Molecular Formula |

C9H14N4O2S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

4-N-(1,1-dioxothiolan-3-yl)-6-N-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C9H14N4O2S/c1-10-8-4-9(12-6-11-8)13-7-2-3-16(14,15)5-7/h4,6-7H,2-3,5H2,1H3,(H2,10,11,12,13) |

InChI Key |

LSFBJDWQIUQWAC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC=N1)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is then functionalized with a methylamino group. This intermediate is subsequently reacted with a tetrahydrothiophene derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the tetrahydrothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrimidine or tetrahydrothiophene rings .

Scientific Research Applications

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pyrimidine Ring

3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS: 1500440-61-8)

- Molecular Formula : C₉H₁₄N₄O₂S

- Molecular Weight : 242.3 g/mol

- Key Differences: Features a 2-methylpyrimidine core with a primary amino group at the 6-position. The methyl group may sterically hinder interactions compared to the methylamino substituent in the target compound.

3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

- Key Differences: The 6-chloro substituent introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the methylamino group in the target compound, which offers hydrogen-bonding capability and reduced electrophilicity .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Contains a thietan-3-yloxy group and a thioacetate side chain.

- Reactivity: The thioether and ester functionalities broaden its utility in coupling reactions, unlike the target compound’s amino-linked sulfone group. This derivative’s synthesis involves thiirane intermediates, highlighting divergent synthetic pathways .

Core Structure Comparisons

3-(Methylamino)tetrahydrothiophene 1,1-dioxide (CAS: 51070-55-4)

- Molecular Formula: C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol

- Key Differences: Lacks the pyrimidine ring, resulting in lower molecular complexity. Hazard data (H315, H319, H335) suggest irritancy risks, which may differ in the target compound due to its extended structure .

Physical and Chemical Properties

Biological Activity

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring fused with a pyrimidine moiety, which is critical for its biological interactions. The presence of the methylamino group on the pyrimidine enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

-

Histone Deacetylase Inhibition :

- Compounds in this class have shown potential as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .

- For instance, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone derivatives demonstrated significant HDAC inhibitory activity, suggesting that similar structures may also inhibit HDACs effectively.

- Antitumor Activity :

- Neuroprotective Effects :

Antitumor Activity

A study evaluating a series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone derivatives found that certain compounds exhibited strong antiproliferative activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. The most potent compounds were shown to inhibit HDAC1 and HDAC2 effectively, leading to reduced cell viability and increased apoptosis rates .

Neuroprotection

In a model assessing neuroprotective effects, a derivative similar to this compound demonstrated significant protection against lactacystin-induced neuronal death. This effect was attributed to the compound's ability to inhibit SIRT2 selectively, leading to increased acetylation of α-tubulin and subsequent neuroprotection .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.